4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride
Overview
Description
4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H20N2O·HCl. It is a derivative of piperidine and pyrrolidine, both of which are nitrogen-containing heterocycles.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used in medicinal chemistry to treat various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase isoenzymes, which are involved in regulating pH and ion balance in cells . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site . This inhibition can result in altered cellular processes, such as reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic pathways, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
The synthesis of 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride typically involves the construction of the piperidine and pyrrolidine rings from different cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings. The synthetic route may involve the following steps:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of the Pyrrolidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Rings:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel biologically active compounds, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Chemical Biology: It serves as a tool compound for studying the structure-activity relationships of piperidine and pyrrolidine derivatives.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group at the 2-position, known for its biological activity and use in drug design.
Pyrrolidine-2,5-diones: Compounds with two ketone groups at the 2 and 5 positions, exhibiting significant biological activity.
Prolinol: A hydroxylated derivative of pyrrolidine, used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern and the combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-pyrrolidin-3-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-3-6-13(7-4-9)11(14)10-2-5-12-8-10;/h9-10,12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNFBRGFMAWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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